molecular formula C23H49NO11 B609233 m-PEG11-amine CAS No. 854601-60-8

m-PEG11-amine

Cat. No. B609233
M. Wt: 515.64
InChI Key: SWAJVHMMXALQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG11-amine is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

Polyethylene glycol (PEG) is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group . The amino group of m-PEG11-amine readily reacts with carboxylic acids and activated esters to form an amide bond. It can also react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond .


Molecular Structure Analysis

The chemical formula of m-PEG11-amine is C23H49NO11 . It has a molecular weight of 515.64 .


Chemical Reactions Analysis

The amino group of m-PEG11-amine readily reacts with carboxylic acids and activated esters to form an amide bond. It can also react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond .


Physical And Chemical Properties Analysis

m-PEG11-amine is a water-soluble PEG linker containing an amino group . Polyethylene glycol (PEG) is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group .

Scientific Research Applications

  • Protein Biology and Proteomics

    • m-PEG11-amine is a derivative of polyethylene glycol (PEG), which is used in protein biology and proteomics . PEGylation, the process of covalently attaching PEG-containing derivatives to proteins, is a common application .
    • The methods of application involve the use of PEG-containing reagents that are activated with specific functional groups . These reagents provide the building blocks required to modify surfaces, proteins, and other molecules .
    • The outcomes of PEGylation include increased solubility, decreased aggregation of proteins, and non-interference with cellular functions or target immunogenicities .
  • Biotinylation

    • m-PEG11-amine is used in biotinylation, a process that labels molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins .
    • The primary amine of m-PEG11-amine can be conjugated to carboxyl groups on carboxy termini, aspartate residues, or glutamate residues using EDC (a water-soluble carbodiimide crosslinker) .
    • The result of this process is the formation of amide bonds, which allows for the labeling of molecules and surfaces .
  • Bioconjugation

    • m-PEG11-amine can serve as a linker for conjugating biomolecules, such as antibodies, enzymes, or DNA, to other molecules or surfaces .
    • This enables the creation of multifunctional bioconjugates for applications like targeted drug delivery, imaging, and biosensing .
    • The outcomes of these applications can vary widely depending on the specific experiment or procedure .
  • Targeted Drug Delivery

    • m-PEG11-amine can be used as a linker for conjugating biomolecules, such as antibodies, enzymes, or DNA, to other molecules or surfaces . This enables the creation of multifunctional bioconjugates for applications like targeted drug delivery .
    • The methods of application involve the use of m-PEG11-amine as a linker to attach drug molecules to targeting ligands, such as antibodies .
    • The outcomes of these applications can include improved drug delivery efficiency and reduced side effects .
  • Imaging

    • m-PEG11-amine can also be used in imaging applications . By attaching imaging agents to biomolecules using m-PEG11-amine as a linker, it is possible to create probes for various imaging modalities .
    • The methods of application involve the conjugation of imaging agents to biomolecules using m-PEG11-amine .
    • The outcomes of these applications can include improved imaging resolution and specificity .
  • Endocrine Therapy of Breast Cancer

    • m-PEG11-amine, a PEG-based (12 units) PROTAC linker used to combine two mono diethylstilbestrol (DES)-based ligands, provides an alternative strategy for preparing more selective and active ER antagonists for endocrine therapy of breast cancer .
    • The methods of application involve the use of m-PEG11-amine as a linker to combine two DES-based ligands .
    • The outcomes of these applications can include improved therapeutic efficacy and reduced side effects .
  • Surface Modification

    • m-PEG11-amine can be used for surface modification . By attaching PEG-containing derivatives to surfaces, it is possible to create surfaces with specific properties .
    • The methods of application involve the use of m-PEG11-amine as a linker to attach PEG-containing derivatives to surfaces .
    • The outcomes of these applications can include improved surface properties, such as increased hydrophilicity and reduced protein adsorption .
  • Labeling Tags

    • m-PEG11-amine can be used to create labeling tags . These tags can be attached to proteins and other biomolecules, allowing them to be easily identified and tracked .
    • The methods of application involve the use of m-PEG11-amine as a linker to attach labeling tags to biomolecules .
    • The outcomes of these applications can include improved tracking and identification of biomolecules .
  • Crosslinking

    • m-PEG11-amine can be used in crosslinking applications . By attaching crosslinkers to biomolecules using m-PEG11-amine as a linker, it is possible to create crosslinked structures .
    • The methods of application involve the conjugation of crosslinkers to biomolecules using m-PEG11-amine .
    • The outcomes of these applications can include the formation of crosslinked structures, which can have various applications in biological research .

Safety And Hazards

In case of skin contact with m-PEG11-amine, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. In case of eye contact, assure adequate flushing of the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, seek medical attention .

Future Directions

m-PEG11-amine is a promising linker for the synthesis of antibody-drug conjugates (ADCs) and PROTACs . Its use in the synthesis of more selective and active ER antagonists for endocrine therapy of breast cancer has been suggested .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H49NO11/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h2-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAJVHMMXALQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H49NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG11-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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